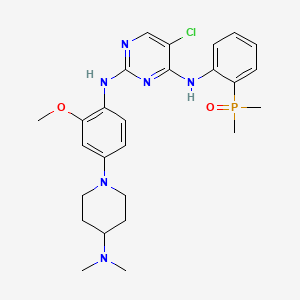

AP26113

准备方法

ALK-IN-1的合成涉及多个步骤,从关键中间体的制备开始。 ALK-IN-1的工业生产方法经过优化,以确保高产率和纯度,通常涉及先进的技术,如高效液相色谱(HPLC)用于纯化 .

化学反应分析

Detailed Reaction Steps

Step 1: Synthesis of Intermediate 1 (AP-3)

-

Reaction : Substitution of 2,4,5-trichloropyrimidine (AP-2) with 2-(dimethylphosphino)aniline (AP-1).

-

Conditions :

-

Solvent : Dimethylformamide (DMF).

-

Base : K₂HPO₄ (acid-binding agent).

-

Temperature : 65°C for 4 hours.

-

-

Key Data :

-

ESI-MS : m/z 316.0 [M+H]⁺.

-

Step 2: Synthesis of AP-6

-

Reaction : Aromatic amine substitution between 2-nitro-5-fluorophenyl methyl ether (AP-4) and 1-methyl-4-(4-piperidyl)piperazine (AP-5).

-

Conditions :

-

Solvent : Acetonitrile.

-

Base : K₂CO₃.

-

Temperature : Reflux (100–150°C) for 4.5 hours.

-

-

Post-Treatment : Extraction with 1 M HCl and dichloromethane (DCM).

Step 3: Catalytic Hydrogenation to Intermediate 2 (AP-7)

-

Reaction : Reduction of nitro group in AP-6 to amine.

-

Conditions :

-

Catalyst : 15% Pd/C.

-

Solvent : Ethanol.

-

Pressure : 10 psi H₂ at 25°C for 2.5 hours.

-

-

ESI-MS : m/z 305.2 [M+H]⁺.

Step 4: Coupling of Intermediates 1 and 2

-

Reaction : Amine substitution between AP-3 and AP-7 under acidic conditions.

-

Conditions :

-

Solvent : Dimethoxyethanol.

-

Catalyst : Triethylamine (TEA).

-

Temperature : 120°C for 5 hours in a sealed tube.

-

Step 5: Purification of Brigatinib

-

Process :

-

Extraction : Ethyl acetate and water.

-

Recrystallization : Ethyl acetate/petroleum ether mixture.

-

Critical Reaction Parameters

| Step | Reagents/Conditions | Temperature | Yield | Purity |

|---|---|---|---|---|

| 1 | AP-2, AP-1, K₂HPO₄, DMF | 65°C | 90.3% | >98% |

| 2 | AP-4, AP-5, K₂CO₃, MeCN | Reflux | 87.8% | >99.8% |

| 3 | AP-6, Pd/C, H₂, EtOH | 25°C | 95% | >99.8% |

| 4 | AP-3, AP-7, TEA | 120°C | N/A | N/A |

Structural Insights from Crystallography

Brigatinib’s chemical structure includes a dimethylphosphine oxide (DMPO) group and a chlorine atom at position C5, critical for binding to ALK :

-

DMPO Interaction : Forms hydrogen bonds with catalytic lysine (K1150) and stabilizes the pre-DFG pocket.

-

Chlorine Atom : Engages in hydrophobic interactions with gatekeeper residue L1196, enhancing potency against mutants like L1196M .

Key Functional Groups and Reactivity

-

Bisanilinopyrimidine Core : Facilitates ATP-binding site occupation.

-

Methoxy Substituent : Enhances solubility and binds under hinge residue L1198.

-

Ortho-DMPO Group : Preorganizes the molecule via intramolecular H-bonding, reducing entropic penalty during ALK binding .

Synthetic Challenges and Solutions

-

Impurity Control : Acidic extraction (1–2.5 M HCl) removes unreacted AP-5 in Step 2 .

-

Catalyst Efficiency : Pd/C hydrogenation in Step 3 achieves near-quantitative conversion with minimal byproducts.

This synthesis pathway highlights brigatinib’s design for selectivity and resistance mitigation , validated by its preclinical activity against 17 ALK mutants . The use of high-yield, scalable reactions ensures reproducibility for clinical-grade production.

科学研究应用

Phase 1/2 Trials

AP26113 has undergone extensive clinical evaluation in phase 1/2 trials to assess its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity. The trials have included patients with advanced malignancies across various histologies who are refractory to available therapies. Results from these trials indicate that this compound demonstrates significant anti-tumor activity in patients with ALK-positive NSCLC and other malignancies .

Resistance Mechanisms

Research has identified several mechanisms through which tumors can develop resistance to this compound. In preclinical models, resistant cell lines exhibited mutations in the ALK kinase domain, leading to increased IC50 values compared to parental lines. Notably, mutations such as F1174V and L1196M have been implicated in conferring resistance to this compound . Understanding these mechanisms is critical for developing second-line therapies and managing relapses effectively.

Case Studies

-

Anaplastic Large Cell Lymphoma (ALCL) :

A study focused on ALCL model systems demonstrated that this compound could effectively inhibit NPM-ALK-driven tumor growth. However, resistant cell lines showed significant overexpression of NPM-ALK or mutations within the ALK domain. This highlights the need for ongoing monitoring of resistance patterns in clinical settings . -

Non-Small Cell Lung Cancer (NSCLC) :

In patients with ALK-positive NSCLC who had previously failed crizotinib therapy, this compound showed promising results in shrinking tumors and improving progression-free survival rates. The drug's ability to target both ALK and EGFR mutations makes it a valuable option for patients with complex mutation profiles .

Comparative Data Table

| Characteristic | This compound (Brigatinib) | Crizotinib |

|---|---|---|

| Target | ALK, EGFR | ALK |

| Administration | Oral | Oral |

| Resistance Mechanisms | Mutations in ALK domain | Mutations in ALK domain |

| Clinical Efficacy | High response rates in NSCLC | Limited by rapid resistance |

| Current Status | Approved for use in NSCLC | Approved but often ineffective due to resistance |

作用机制

相似化合物的比较

ALK-IN-1与其他ALK抑制剂,如克唑替尼、塞瑞替尼、阿来替尼、布加替尼和洛拉替尼进行比较 . 虽然所有这些化合物都靶向ALK,但ALK-IN-1在克服L1196M等耐药突变方面是独一无二的 . 这使得它成为对已发展出对第一代抑制剂耐药的患者的一个有价值的选择 .

类似化合物包括:

克唑替尼: 第一代ALK抑制剂。

塞瑞替尼: 第二代ALK抑制剂,疗效更佳。

阿来替尼: 以其高选择性和效力而闻名。

布加替尼: 对广泛的ALK突变有效。

洛拉替尼: 第三代抑制剂,对多种耐药突变具有活性.

生物活性

AP26113, now known as brigatinib, is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), primarily developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in clinical trials, and preclinical findings.

Brigatinib is characterized by a dimethylphosphine oxide group and is constructed around a bisanilinopyrimidine scaffold. Its primary mechanism involves the inhibition of ALK kinase activity, which is crucial for the proliferation of ALK-rearranged tumors. The compound has demonstrated significant potency against various ALK mutations, with an IC50 value of approximately 0.6 nmol/L for the wild-type ALK and similar values for several mutant variants, including G1202R .

In Vitro Activity

Brigatinib's selectivity was assessed through screening against a panel of 289 kinases. It inhibited several additional kinases with IC50 values under 10 nmol/L, including ROS1 (IC50 = 1.9 nmol/L) and FLT3 (IC50 = 2.1 nmol/L). Importantly, it showed minimal activity against non-ALK-expressing cell lines, with IC50 values exceeding 1,000 nmol/L .

Table 1: In Vitro Kinase Inhibition Profile of Brigatinib

| Kinase Target | IC50 (nmol/L) |

|---|---|

| ALK | 0.6 |

| ROS1 | 1.9 |

| FLT3 | 2.1 |

| IGF-1R | 38 |

| Insulin Receptor | 262 |

In Vivo Efficacy

In preclinical studies, brigatinib exhibited dose-dependent antitumor effects in mouse models bearing xenografts of ALK-rearranged tumors. Notably, near-complete tumor regression was observed at doses of 50 and 100 mg/kg . The efficacy was further supported by studies showing that brigatinib maintained activity against crizotinib-resistant models, highlighting its potential as a second-line treatment option .

Clinical Trials and Findings

Brigatinib has been evaluated in several clinical trials, including the pivotal phase III ALTA-1L trial, which compared brigatinib to crizotinib in treatment-naive patients with ALK-positive NSCLC. The trial reported significant improvements in progression-free survival (PFS) for brigatinib over crizotinib (HR = 0.49; p < .001), with median PFS rates of 16.3 months versus 9.3 months for crizotinib .

Table 2: Summary of Key Clinical Trial Results

| Study | Treatment Comparison | Median PFS (months) | Hazard Ratio (HR) | p-value |

|---|---|---|---|---|

| ALTA-1L | Brigatinib vs Crizotinib | 16.3 vs 9.3 | 0.49 | < .001 |

| Phase I/II Trial | Brigatinib in Crizotinib-Refractory Patients | Not specified | Not specified | Not specified |

Safety Profile

The safety profile of brigatinib has been generally favorable, with early-onset adverse effects such as nausea and fatigue being manageable. Notably, it has shown effectiveness in patients with brain metastases, achieving a non-progression probability at two years significantly higher than crizotinib .

属性

IUPAC Name |

5-chloro-2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34ClN6O2P/c1-32(2)18-12-14-33(15-13-18)19-10-11-21(23(16-19)35-3)30-26-28-17-20(27)25(31-26)29-22-8-6-7-9-24(22)36(4,5)34/h6-11,16-18H,12-15H2,1-5H3,(H2,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDSPTSBIQCAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34ClN6O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725416 | |

| Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197958-12-5 | |

| Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197958-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197958125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-N2-(4-(4-(DIMETHYLAMINO)-1-PIPERIDINYL)-2-METHOXYPHENYL)-N4-(2-(DIMETHYLPHOSPHINYL)PHENYL)-2,4-PYRIMIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DGD69C6PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。